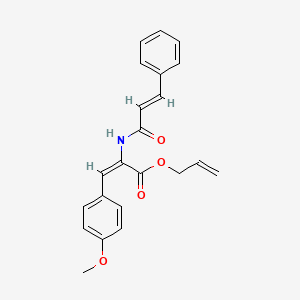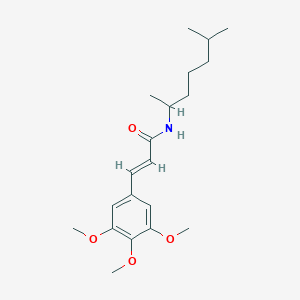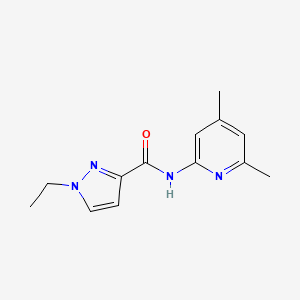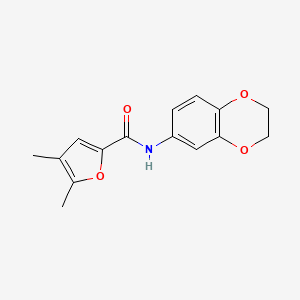![molecular formula C23H21NO3 B5430945 propyl 4-{[3-(1-naphthyl)acryloyl]amino}benzoate](/img/structure/B5430945.png)
propyl 4-{[3-(1-naphthyl)acryloyl]amino}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propyl 4-{[3-(1-naphthyl)acryloyl]amino}benzoate, also known as NAB, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. NAB belongs to the class of organic molecules known as benzoates, which have been extensively studied for their various biological activities.
作用機序
The mechanism of action of propyl 4-{[3-(1-naphthyl)acryloyl]amino}benzoate is not fully understood, but it is believed to involve the interaction with various cellular targets. This compound has been shown to bind to metal ions such as copper and zinc, which are essential cofactors for many enzymes involved in cellular metabolism. By binding to these metal ions, this compound may interfere with the normal functioning of these enzymes, leading to cellular dysfunction and death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound has potent cytotoxic activity against cancer cells, and its mechanism of action involves the inhibition of cell proliferation and induction of apoptosis. In vivo studies have shown that this compound can inhibit tumor growth and metastasis in animal models of cancer.
実験室実験の利点と制限
One of the main advantages of propyl 4-{[3-(1-naphthyl)acryloyl]amino}benzoate is its high binding affinity for metal ions, which makes it a valuable tool for studying the role of metal ions in various biological processes. Another advantage is its potent cytotoxic activity against cancer cells, which makes it a potential candidate for the development of new anticancer drugs. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in some experimental settings.
将来の方向性
There are several future directions for research on propyl 4-{[3-(1-naphthyl)acryloyl]amino}benzoate. One area of research is the development of new fluorescent probes based on the structure of this compound. These probes could be used to detect and quantify various metal ions in biological samples, and could have applications in the diagnosis and treatment of diseases such as cancer.
Another area of research is the optimization of the synthesis method for this compound, with the goal of improving the purity and yield of the final product. This could lead to more efficient and cost-effective production of this compound, which could facilitate its use in various scientific applications.
Finally, there is a need for further research on the mechanism of action of this compound, with the goal of understanding its interactions with various cellular targets. This could provide valuable insights into the role of metal ions in cellular metabolism and could lead to the development of new drugs for the treatment of various diseases.
合成法
The synthesis of propyl 4-{[3-(1-naphthyl)acryloyl]amino}benzoate involves the reaction between 4-aminobenzoic acid and 1-naphthylacrylic acid, followed by esterification with propyl alcohol. The process is relatively simple and can be carried out in a laboratory setting using standard chemical techniques. The purity and yield of the final product can be optimized by using appropriate reaction conditions and purification methods.
科学的研究の応用
Propyl 4-{[3-(1-naphthyl)acryloyl]amino}benzoate has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research is its use as a fluorescent probe for the detection of metal ions. This compound has a high binding affinity for metal ions such as copper, zinc, and iron, and can be used to selectively detect and quantify these ions in biological samples. This property makes this compound a valuable tool for studying the role of metal ions in various biological processes.
Another area of research where this compound has shown promise is in the development of new drugs for the treatment of cancer and other diseases. This compound has been shown to have potent cytotoxic activity against cancer cells, and its mechanism of action involves the inhibition of cell proliferation and induction of apoptosis. This property makes this compound a potential candidate for the development of new anticancer drugs.
特性
IUPAC Name |
propyl 4-[[(E)-3-naphthalen-1-ylprop-2-enoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO3/c1-2-16-27-23(26)19-10-13-20(14-11-19)24-22(25)15-12-18-8-5-7-17-6-3-4-9-21(17)18/h3-15H,2,16H2,1H3,(H,24,25)/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHCGXCPNOCTDS-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(3,9-diazaspiro[5.6]dodec-9-yl)-4-oxobutyl]-4(3H)-quinazolinone hydrochloride](/img/structure/B5430866.png)

![2-{[4-(4-methoxybenzoyl)-1-piperazinyl]methyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5430879.png)
![N~1~,N~1~-dimethyl-N~4~-[4-(4-morpholinylsulfonyl)phenyl]-1,4-piperidinedicarboxamide](/img/structure/B5430883.png)
![5-imino-6-(1H-indol-3-ylmethylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5430889.png)
![1-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]carbonyl}-4-pyrimidin-2-yl-1,4-diazepane](/img/structure/B5430897.png)
![5'-methyl-1-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-1H,3'H-2,4'-biimidazole](/img/structure/B5430907.png)




![5-benzyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5430936.png)

![2-benzyl-4-[4-(dimethylamino)benzylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5430954.png)